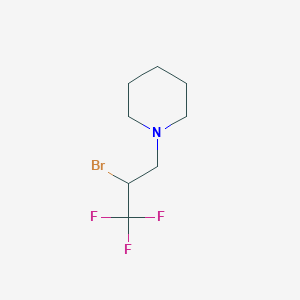

1-(2-Bromo-3,3,3-trifluoropropyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Structural Modification

Captodative Formyl- and Acyl(amino)alkenes : This research investigated the reaction of piperidine with 3-bromo-3-buten-2-one, resulting in the formation of compounds with a weakly basic tertiary amino group. The reaction is indicative of the chemical versatility and potential for modification of piperidine structures, including those like 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine (Rulev et al., 2003).

Preparative-scale synthesis of 3,3,3-trifluoropropene oxide : This study describes a method for preparing 2-bromo-3,3,3-trifluoropropyl acetate, a compound closely related to the structure of this compound, showcasing a process that might be applicable for further derivations of the compound (Ramachandran & Padiya, 2007).

Azirine Strategy for Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates : This study used a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles, demonstrating the potential of incorporating trifluoropropyl groups into complex heterocyclic structures (Khlebnikov et al., 2018).

Chemical Reactions and Pathways

Hetarynes IX : The study explored the reactions of bromoethoxypyridines with lithium piperidide in piperidine, hinting at the reactivity of piperidine derivatives and potentially offering insight into the chemical behavior of this compound under similar conditions (Plas et al., 2010).

Superacid-catalyzed preparation of aryl-substituted piperidines : This research involved the electrophilic chemistry of tetrahydropyridines in superacid, leading to aryl-substituted piperidines, which might relate to the structural modification or synthesis pathways for this compound (Klumpp et al., 2001).

Relay Photocatalytic Reaction : A photocatalytic defluorinative reaction with N-aryl amino acids using a bulk industrial chemical closely related to this compound was studied, showcasing advanced chemical synthesis techniques that may be applicable to similar compounds (Zeng et al., 2022).

Biological Applications and Mechanistic Insights

- Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides : This research identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, suggesting the biological relevance of piperidine derivatives and potentially guiding further research on similar compounds like this compound for biological applications (Thalji et al., 2013).

Properties

IUPAC Name |

1-(2-bromo-3,3,3-trifluoropropyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrF3N/c9-7(8(10,11)12)6-13-4-2-1-3-5-13/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVNSMUEFJOGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B2630112.png)

![4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2630113.png)

![3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2630122.png)

![2-(m-tolyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2630124.png)

![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2630128.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2630132.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2630133.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide](/img/structure/B2630135.png)